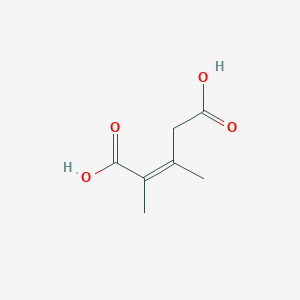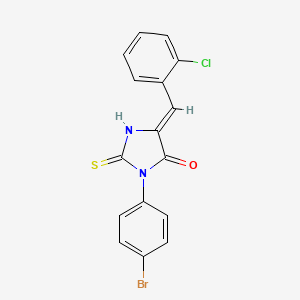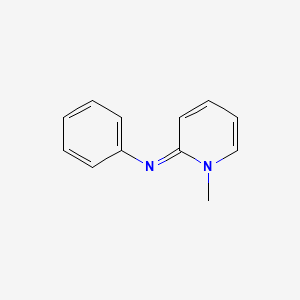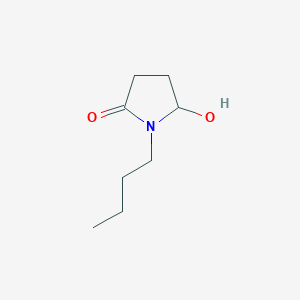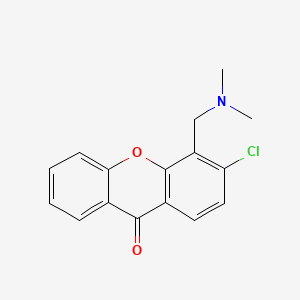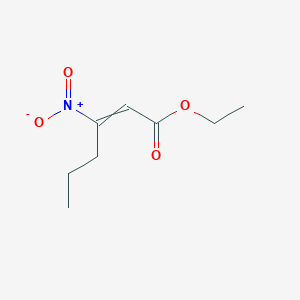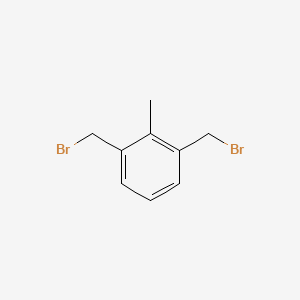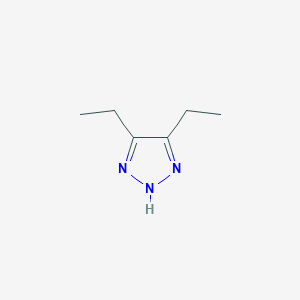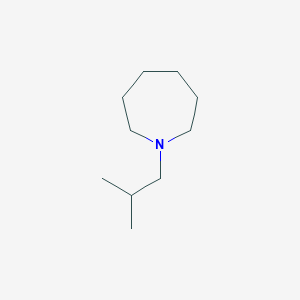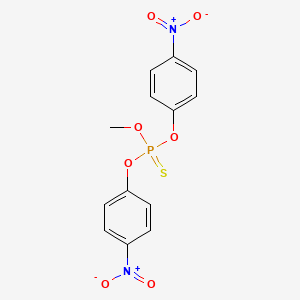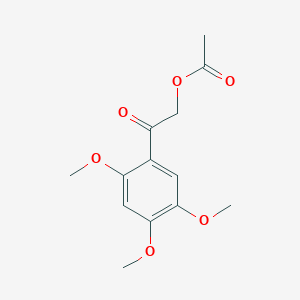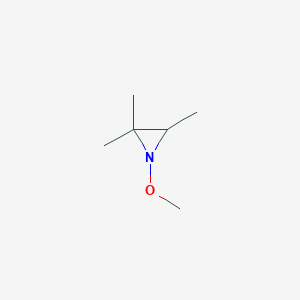
Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester is an organophosphorus compound. It is characterized by the presence of a phosphonodithioate group, which includes both sulfur and oxygen atoms bonded to phosphorus. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester typically involves the reaction of phosphonodithioic acid derivatives with appropriate alcohols and thiols. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfur atoms to sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphonodithioic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphonodithioic acid derivatives.
Applications De Recherche Scientifique
Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action are still under investigation, but it is believed to affect various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Ethyl methylphosphonothioic acid: An organophosphate compound used in the synthesis of pesticides and nerve agents.
O,S-Diethyl methylphosphonothioate: Another organophosphorus compound with similar chemical properties.
Uniqueness
Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester is unique due to its specific ester and thiol functional groups, which confer distinct chemical reactivity and biological activity. Its applications in various fields highlight its versatility compared to other similar compounds.
Propriétés
Numéro CAS |
37958-53-5 |
|---|---|
Formule moléculaire |
C12H19OPS2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
benzyl-butoxy-methylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H19OPS2/c1-3-4-10-13-14(15,16-2)11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clé InChI |
JWFKVDYRJIOCFA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=S)(CC1=CC=CC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


